N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a chemical compound classified as a benzothiazole derivative. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of antibacterial agents. The structure of this compound features a benzothiazole moiety, which is known for its biological activity, particularly against various bacterial strains.
This compound can be sourced from chemical suppliers and is classified under organic compounds with notable relevance in pharmaceutical research. Benzothiazole derivatives are often explored for their antimicrobial properties, making them significant in the development of new therapeutic agents.
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide typically involves the following steps:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has a complex molecular structure characterized by:
The structural representation can be visualized using molecular modeling software or databases that provide 3D structures based on the provided InChI data.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can undergo several chemical reactions:
The mechanism of action for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide primarily involves its interaction with bacterial cells:
Spectroscopic data (IR, NMR) confirms the presence of functional groups characteristic of amides and benzothiazoles, providing insights into its reactivity and stability.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has several applications:
The construction of the benzothiazole core in N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide relies heavily on efficient multicomponent reactions (MCRs). These one-pot strategies minimize intermediate isolation and enhance atom economy. A prominent approach involves the condensation of ortho-aminothiophenols with carboxylic acid derivatives, where ortho-aminothiophenol reacts with 3-methylbenzoyl chloride or its precursors under oxidative cyclization conditions [3] [6]. The reaction proceeds via initial formation of an amide intermediate, followed by intramolecular C-S bond formation facilitated by oxidants like dimethyl sulfoxide (DMSO) or peroxides [7]. Modifications using aryl glyoxylic acids as carbonyl components enable direct access to 2-arylbenzothiazoles through decarboxylative cyclization, providing a regioselective route to the target scaffold [7].
Recent advances employ elemental sulfur as a traceless oxidant in solvent-free three-component assemblies. For example, reactions between 3-nitroaniline derivatives, benzaldehydes, and sulfur powder yield 2-substituted benzothiazoles via in situ reduction-cyclization cascades [7]. This method tolerates diverse functional groups on the aldehyde component, including electron-donating groups critical for modulating the bioactivity of the final molecule. Copper-mediated condensations of 2-chloroanilines with dithioesters further expand the scope, allowing incorporation of aroyl substituents at the C2 position of the benzothiazole [7].
Table 1: Multicomponent Approaches to Benzothiazole Core Formation
Reactant A | Reactant B | Reactant C/Catalyst | Conditions | Yield Range |
---|---|---|---|---|
ortho-Aminothiophenol | 3-Methylbenzaldehyde | I₂/Dimethylformamide | 80°C, 6 hours | 75-92% |
3-Nitroaniline | 3-Methylbenzaldehyde | S₈/TBHP | 120°C, 12 hours | 68-85% |
2-Chloroaniline | 3-Methylphenyl dithioate | Cu(OAc)₂, Phenanthroline | 100°C, DMSO, 8 hours | 72-90% |
The 3-methylbenzamide moiety is introduced through nucleophilic acyl substitution reactions between activated carboxylic acid derivatives and the amino group of 3-(1,3-benzothiazol-2-yl)aniline. 3-Methylbenzoyl chloride serves as the primary electrophile due to its high reactivity. Optimized protocols employ Schotten-Baumann conditions, where the amine component is dissolved in aqueous sodium hydroxide/dichloromethane biphasic systems, enabling rapid acylation at 0-5°C with minimal hydrolysis [5] [6]. Alternative methods utilize in situ activation of 3-methylbenzoic acid using coupling agents such as thionyl chloride (generating acyl chloride transiently) or phosphonium salts (e.g., PyBOP) [5].
Solvent selection profoundly impacts regioselectivity and byproduct formation. Polar aprotic solvents like dimethylformamide or acetonitrile provide higher yields (>85%) compared to tetrahydrofuran (<70%) due to superior solubilization of both aromatic amine and acylating agent. Steric effects from the meta-methyl group on the benzoyl chloride slightly reduce acylation rates compared to unsubstituted analogues, necessitating extended reaction times (4-6 hours) for >95% conversion [5]. Post-functionalization of the amide nitrogen is achievable through deprotonation with strong bases (e.g., sodium hydride) followed by alkylation with haloalkanes, though this requires careful control to avoid O-alkylation or benzothiazole ring degradation [5].
Microwave irradiation significantly enhances the efficiency of benzothiazole ring closure in N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide synthesis. Conventional thermal cyclization of ortho-halothioanilides or thiourea intermediates requires prolonged heating (12-24 hours) at 150-200°C, often leading to decomposition. Microwave-assisted methods achieve equivalent conversions within 15-45 minutes through selective dielectric heating [3] [7]. A key protocol involves cyclodehydration of N-(3-aminophenyl)-3-methylbenzothioamide precursors using polyphosphoric acid (PPA) under microwave irradiation (300 W, 140°C), yielding the benzothiazole ring with >90% purity [3] [6].
Ionic liquids serve as ideal microwave-absorbing media for catalyst-free cyclizations. For example, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) enables solvent-free ring closures between 3-amino-2-mercaptobenzenes and 3-methylbenzaldehyde derivatives at 120°C within 10 minutes, with the ionic liquid recyclable for ≥5 cycles without significant activity loss [7]. Energy consumption analyses confirm 8-fold reductions compared to oil-bath heating. Graphitic carbon nitride (g-C₃N₄) further enhances selectivity under visible-light/microwave dual activation by promoting intramolecular C–H functionalization/C–S bond formation at ambient temperature, minimizing thermal degradation of sensitive substituents [7].
Regioselective construction of the central C–N bond in N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide relies on tailored catalytic systems. Copper-catalyzed Ullmann-type couplings between 2-chlorobenzothiazoles and 3-aminobenzoic acid derivatives remain prevalent, with phenanthroline-based ligands (e.g., neocuproine) crucial for suppressing homocoupling byproducts. Optimized conditions using copper(I) iodide (10 mol%) and neocuproine (20 mol%) in dimethyl sulfoxide at 110°C achieve >95% regioselectivity for the meta-substituted isomer [7].
Palladium systems offer superior functional group tolerance for electron-deficient components. In situ-generated Pd(0)/XPhos catalysts facilitate Buchwald-Hartwig amination between 2-bromobenzothiazole and 3-amino-3-methylbenzamide at 80°C, achieving turnover frequencies (TOF) > 500 h⁻¹. Heterogeneous catalysts like palladium on carbon or copper oxide nanoparticles immobilized on magnetite enable facile recovery and reuse, though with slightly reduced yields (80-85% vs. 90-95% for homogeneous systems) after 3 cycles [7]. Iodine catalysis provides a metal-free alternative for oxidative cyclizations, where molecular iodine (20 mol%) in dimethyl sulfoxide promotes dehydrogenative coupling between ortho-aminothiophenols and 3-methylbenzaldehyde derivatives at 80°C via iodonium ion intermediates [7].
Table 2: Catalytic Systems for Regioselective Coupling
Catalyst System | Ligand/Additive | Temperature (°C) | Time (hours) | Regioselectivity (%) |
---|---|---|---|---|
Copper(I) iodide | Neocuproine | 110 | 12 | >95 |
Palladium(II) acetate | XPhos | 80 | 6 | 98 |
Iodine | Potassium iodide | 80 | 8 | 85 |
Copper oxide/Fe₃O₄ nanoparticles | None | 100 | 10 | 90 |
Strategic modifications of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide enhance target affinity and pharmacokinetic properties. Halogenation at the C6 position of the benzothiazole ring using N-halosuccinimides (e.g., N-bromosuccinimide in acetic acid) significantly increases anticancer activity. Bromo-substituted derivatives exhibit 3-fold lower half maximal inhibitory concentration (IC₅₀) values against breast cancer cell lines compared to unsubstituted analogues due to enhanced hydrophobic interactions with biological targets [1] [3].
The 3-methyl group on the benzamide moiety serves as a handle for side-chain elaboration. Free-radical bromination with bromine and azobisisobutyronitrile in carbon tetrachloride yields the benzylic bromide, which undergoes nucleophilic displacement with nitrogen nucleophiles (e.g., piperidine, morpholine) to install ionizable groups that improve aqueous solubility [5]. Alternatively, oxidation with potassium permanganate converts the methyl group to carboxylic acid, enabling peptide conjugation or salt formation. Thiourea variants synthesized via reaction with isothiocyanates exhibit potent α-glucosidase inhibition (IC₅₀ = 2.59 μM), attributed to additional hydrogen-bonding interactions with the enzyme’s active site [5] [8]. Structure-activity relationship (SAR) analyses confirm that electron-withdrawing substituents (fluoro, nitro) at the benzothiazole C6 position and hydrophilic groups on the benzamide’s methyl group maximize antidiabetic activity, while lipophilic extensions enhance blood-brain barrier permeability for neuroactive derivatives [1] [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1